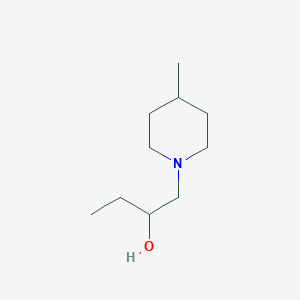

1-(4-Methylpiperidin-1-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(4-methylpiperidin-1-yl)butan-2-ol |

InChI |

InChI=1S/C10H21NO/c1-3-10(12)8-11-6-4-9(2)5-7-11/h9-10,12H,3-8H2,1-2H3 |

InChI Key |

PGKWQNPYYBMJRB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1CCC(CC1)C)O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 1 4 Methylpiperidin 1 Yl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 1-(4-Methylpiperidin-1-yl)butan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a hypothetical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns (multiplicities) would be anticipated for each proton. The integration of these signals would correspond to the number of protons in each environment.

A detailed analysis would involve assigning the signals to the protons of the 4-methylpiperidine (B120128) ring and the butan-2-ol chain. For instance, the methyl group on the piperidine (B6355638) ring would likely appear as a doublet, coupled to the adjacent methine proton. The protons on the butan-2-ol chain, including the hydroxyl proton, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) and methyl groups, would each exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (Butanol chain) | 0.8 - 1.0 | Triplet | 7.0 - 8.0 |

| -CH₂- (Butanol chain) | 1.3 - 1.6 | Multiplet | |

| -CH(OH)- | 3.5 - 4.0 | Multiplet | |

| -OH | Variable | Singlet (broad) | |

| -CH₂-N- | 2.2 - 2.8 | Multiplet | |

| Piperidine ring CH₂ | 1.5 - 2.0 | Multiplet | |

| Piperidine ring CH | 1.4 - 1.8 | Multiplet | |

| Piperidine -CH₃ | 0.9 - 1.1 | Doublet | 6.0 - 7.0 |

Note: This table represents predicted values and would require experimental data for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show a distinct signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For instance, the carbon atom bonded to the hydroxyl group (-CH(OH)-) would resonate at a downfield chemical shift compared to the other aliphatic carbons. Similarly, the carbons of the piperidine ring would have characteristic chemical shifts influenced by the nitrogen atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (Butanol chain) | 10 - 15 |

| -CH₂- (Butanol chain) | 25 - 35 |

| -CH(OH)- | 65 - 75 |

| -CH₂-N- | 55 - 65 |

| Piperidine ring CH₂ | 30 - 50 |

| Piperidine ring CH | 30 - 40 |

| Piperidine -CH₃ | 15 - 25 |

Note: This table represents predicted values and would require experimental data for confirmation.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

Correlation SpectroscopY (COSY) : A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity throughout the butanol chain and within the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in this spectrum would link a specific proton signal to the signal of the carbon it is attached to, facilitating the unambiguous assignment of both the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC) : An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This technique is invaluable for establishing the connectivity between different fragments of the molecule, for example, linking the butanol chain to the piperidine ring via the nitrogen atom.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. C-H stretching vibrations for the aliphatic parts of the molecule would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely be observed in the 1100-1150 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-O Stretch | 1100 - 1150 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Note: This table represents predicted values and would require experimental data for confirmation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman spectra, the aliphatic C-H stretching and bending vibrations would be expected to show strong signals. The C-C backbone of the molecule would also give rise to characteristic Raman bands. Raman spectroscopy can be particularly useful for analyzing the skeletal vibrations of the piperidine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and structure of a compound through the analysis of its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy and resolving power, enabling the determination of an ion's elemental composition from its exact mass. nih.govnih.gov For this compound, HRMS is employed to confirm its molecular formula, C10H21NO.

The technique can differentiate between compounds with the same nominal mass but different elemental compositions. The high mass accuracy, typically within 5 ppm, provides unequivocal confirmation of the compound's identity, which is particularly crucial in pharmaceutical and forensic applications. nih.gov An HRMS analysis would yield the exact mass of the protonated molecule [M+H]+, which can be compared against the theoretically calculated value to validate the elemental formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C10H21NO |

| Theoretical Monoisotopic Mass | 171.16231 u |

| Theoretical [M+H]+ Mass | 172.16959 u |

| Observed [M+H]+ Mass (Hypothetical) | 172.16952 u |

| Mass Accuracy (Hypothetical) | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a robust tool for analyzing volatile and thermally stable compounds. sums.ac.irimpactfactor.org Due to the presence of a polar hydroxyl group, this compound may benefit from derivatization prior to analysis to increase its volatility and prevent peak tailing.

In a typical GC-MS analysis, the compound is first separated from other volatile impurities on a chromatographic column. The eluted compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This high-energy ionization process induces fragmentation of the molecule. chemguide.co.uk The resulting mass spectrum serves as a molecular fingerprint, characterized by a molecular ion peak (if stable enough to be observed) and various fragment ion peaks.

The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom in the piperidine ring or the oxygen atom of the alcohol. This is a dominant fragmentation mode for amines and alcohols. libretexts.orgmiamioh.edu

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common fragmentation for alcohols. youtube.comlibretexts.org

Ring Fragmentation: Cleavage of the 4-methylpiperidine ring.

These fragmentation patterns allow for confident identification of the compound by comparing the obtained spectrum to a reference library or through manual interpretation. impactfactor.org

Table 2: Predicted Key Mass Fragments in GC-MS Analysis of this compound

| m/z Value (Hypothetical) | Proposed Fragment Ion | Fragmentation Pathway |

| 171 | [C10H21NO]+ | Molecular Ion (M+) |

| 153 | [C10H19N]+ | Loss of H₂O |

| 126 | [C8H16N]+ | Alpha-cleavage at the butanol chain |

| 98 | [C6H12N]+ | Cleavage yielding the methylpiperidine cation |

| 71 | [C4H9O]+ | Alpha-cleavage at the piperidine side |

| 57 | [C4H9]+ | Butyl fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, particularly those that are not sufficiently volatile or stable for GC-MS. It is highly suitable for analyzing this compound in complex matrices such as biological fluids or reaction mixtures.

The analysis begins with the separation of the compound by High-Performance Liquid Chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer's ion source. Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used. These methods usually result in the formation of a protonated molecular ion [M+H]+ with minimal fragmentation, providing clear molecular weight information.

For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed. In this setup, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which aids in structure confirmation.

Table 3: Typical LC-MS Parameters for this compound Analysis

| Parameter | Typical Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion | [M+H]+, m/z 172.17 |

| Analysis Mode | Full Scan or Tandem MS (MS/MS) |

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are fundamental for separating the target compound from impurities, byproducts, and starting materials, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. rjptonline.org A reversed-phase HPLC method is typically developed for a compound like this compound.

In this method, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The compound is separated based on its hydrophobicity. Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue. To mitigate this, an acidic modifier like formic acid or a buffer is often added to the mobile phase to ensure the analyte is consistently protonated. rjptonline.org Detection is commonly achieved using a Diode Array Detector (DAD) or an Ultraviolet (UV) detector, although this compound may have a weak chromophore. In such cases, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. The purity is calculated based on the relative area of the main peak in the chromatogram.

Table 4: Illustrative HPLC Method and Purity Data

| Parameter | Value |

| Column | ACE C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 210 nm |

| Retention Time (Hypothetical) | 8.5 min |

| Purity (Hypothetical) | 99.5% (by area normalization) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. It is invaluable for monitoring the progress of a chemical reaction, screening for optimal solvent systems for column chromatography, and performing preliminary purity checks. rsc.organalyticaltoxicology.com

For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents. The separation is based on the compound's polarity. A common eluent system might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. A small amount of a basic modifier, such as triethylamine (B128534), is often added to the eluent to prevent streaking caused by the interaction of the basic amine with the acidic silica gel.

After development, the plate is visualized. Since the compound may not be visible under UV light, chemical staining agents are used. A potassium permanganate (B83412) stain, for example, reacts with the alcohol group, producing a yellow spot on a purple background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound in that specific TLC system.

Table 5: Typical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Hexane : Ethyl Acetate : Triethylamine (e.g., 70:28:2 v/v/v) |

| Visualization | Potassium permanganate stain |

| Rf Value (Hypothetical) | 0.35 |

Preparative Column Chromatography for Compound Isolation

Preparative column chromatography is a fundamental technique for the purification of chemical compounds from reaction mixtures. The separation of this compound, a moderately polar amino alcohol, presents unique challenges primarily due to the basic nature of the piperidine nitrogen atom. Standard silica gel, being weakly acidic, can cause strong, non-ideal interactions with basic analytes, leading to significant peak tailing, low recovery, and poor separation. biotage.com To circumvent these issues, several specialized chromatographic strategies are employed.

Detailed research into the purification of similar N-substituted piperidines and other basic amines provides a framework for the effective isolation of the target compound. biotage.com The primary approaches include modifying the mobile phase, using an alternative stationary phase, or employing reversed-phase chromatography.

Modified Normal-Phase Chromatography: The most common method involves using standard silica gel as the stationary phase while adding a small amount of a basic modifier to the mobile phase. A tertiary amine, such as triethylamine (TEA), or a solution of ammonia (B1221849) in methanol (B129727) is often incorporated into solvent systems like ethyl acetate/hexane or dichloromethane/methanol. biotage.com The basic additive competes with the analyte for interaction with the acidic silanol (B1196071) groups on the silica surface, effectively "neutralizing" them and allowing the compound to elute symmetrically.

Alternative Stationary Phases: To avoid the acidity of silica altogether, basic alumina (B75360) can be used as the stationary phase. Alternatively, amine-functionalized silica offers a basic surface that repels the basic analyte, facilitating a smoother elution with standard non-polar solvent systems. biotage.com

Reversed-Phase Chromatography: In reversed-phase flash chromatography, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic compounds like this compound, maintaining an alkaline pH in the mobile phase is crucial. This ensures the amine remains in its neutral, free-base form, increasing its hydrophobicity and retention, which enhances the probability of a successful separation. biotage.com

The selection of the appropriate technique depends on the specific impurities present in the crude reaction mixture. The effectiveness of the separation is typically monitored by thin-layer chromatography (TLC) prior to scaling up to a preparative column.

Below is an interactive table summarizing potential chromatographic conditions for the purification of this compound.

| Parameter | Method 1: Modified Normal-Phase | Method 2: Alternative Stationary Phase | Method 3: Reversed-Phase |

| Stationary Phase | Silica Gel | Basic Alumina | C18-Functionalized Silica |

| Mobile Phase | Ethyl Acetate / Hexane with 0.5% Triethylamine | Dichloromethane / Methanol | Water / Acetonitrile with 0.1% Ammonium Hydroxide |

| Principle | Analyte polarity and competitive base interaction | Analyte polarity on a basic surface | Analyte hydrophobicity |

| Key Advantage | Uses common and inexpensive materials | Eliminates acidic interactions completely | Excellent for separating polar and ionizable compounds |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, this technique provides definitive proof of its molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of its chiral center. The first and often most challenging step in this analysis is the growth of a high-quality single crystal. This is typically achieved through slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.

While specific crystallographic data for this compound is not available in published literature, extensive studies on related piperidine derivatives allow for a well-founded prediction of its solid-state conformation. nih.govresearchgate.netnih.gov

Expected Structural Features:

Piperidine Ring Conformation: The six-membered piperidine ring is almost universally observed to adopt a stable chair conformation to minimize angular and torsional strain. nih.govnih.gov It is highly probable that the 4-methyl substituent occupies an equatorial position to reduce steric hindrance.

Side-Chain Conformation: The 1-(butan-2-ol) substituent at the N1 position will have a specific spatial orientation relative to the ring. The conformation around the C-C and C-O bonds of this side chain will be influenced by the need to minimize steric clashes and optimize intermolecular packing forces within the crystal lattice.

Based on crystallographic data from analogous small molecules containing piperidine moieties, a plausible set of crystallographic parameters can be hypothesized. researchgate.netmdpi.com

Below is an interactive table presenting hypothetical, yet realistic, crystallographic data for this compound.

| Crystallographic Parameter | Predicted Value / Type | Basis for Prediction |

| Crystal System | Monoclinic | Common for small organic molecules mdpi.com |

| Space Group | P2₁/c | A frequently observed centrosymmetric space group nih.gov |

| a (Å) | 7.1 - 8.5 | Based on similarly sized piperidine derivatives researchgate.netresearchgate.net |

| b (Å) | 10.4 - 11.2 | Based on similarly sized piperidine derivatives researchgate.netresearchgate.net |

| c (Å) | 12.6 - 14.8 | Based on similarly sized piperidine derivatives researchgate.netresearchgate.net |

| α (°) / γ (°) | 90 | Characteristic of the monoclinic system |

| β (°) | 95 - 105 | Characteristic of the monoclinic system |

| Volume (ų) | ~1000 - 1200 | Calculated from unit cell parameters |

| Z (Molecules per unit cell) | 4 | Common for the P2₁/c space group |

| Key Conformation Feature | Chair conformation of piperidine ring | Universally favored for piperidine derivatives nih.govnih.gov |

| Dominant Intermolecular Force | O-H···N or O-H···O Hydrogen Bonding | Presence of a hydroxyl group and a nitrogen acceptor |

Computational and Theoretical Studies on 1 4 Methylpiperidin 1 Yl Butan 2 Ol

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, charge distribution, and reactivity. These methods solve the Schrödinger equation, or approximations of it, to provide detailed electronic and geometric information.

Density Functional Theory (DFT) for Molecular Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comjmchemsci.com It is a widely used approach for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.net For 1-(4-Methylpiperidin-1-yl)butan-2-ol, DFT calculations can be employed to determine its most stable conformation.

The conformational landscape of this molecule is influenced by the rotational freedom around several single bonds, particularly within the butanol chain and the orientation of the methyl group on the piperidine (B6355638) ring. A systematic conformational analysis using DFT would involve rotating key dihedral angles and performing geometry optimization at each step to identify local and global energy minima. The results of such an analysis would provide insights into the preferred shapes the molecule adopts in the gas phase.

A hypothetical data table summarizing the results of a DFT-based conformational analysis is presented below. The relative energies indicate the stability of different conformers with respect to the global minimum.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 | 0.00 | C-C-C-O: 60, C-N-C-C: 180 |

| 2 | 1.25 | C-C-C-O: 180, C-N-C-C: 180 |

| 3 | 2.50 | C-C-C-O: -60, C-N-C-C: 60 |

| 4 | 3.10 | C-C-C-O: 60, C-N-C-C: -60 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red colors typically indicate areas of negative potential, which are susceptible to electrophilic attack, while blue colors denote regions of positive potential, indicating sites for nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely reveal a region of high negative potential around the oxygen atom of the hydroxyl group, making it a potential hydrogen bond acceptor. The hydrogen atom of the hydroxyl group would, in turn, represent a region of positive potential, acting as a hydrogen bond donor. The nitrogen atom in the piperidine ring would also exhibit some negative potential. This information is crucial for understanding how the molecule might interact with biological macromolecules. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational space of a molecule and the influence of its environment, such as a solvent. mdpi.com

For this compound, an MD simulation in an aqueous environment would reveal how the molecule's conformation changes over time and how it interacts with surrounding water molecules. This is particularly important for understanding its behavior in a biological context. The simulation would show the formation and breaking of hydrogen bonds between the molecule's hydroxyl group and water, providing insights into its solubility and the stability of different conformers in solution. The flexibility of the piperidine ring and the butanol side chain would also be characterized.

In Silico Prediction of Biological Interactions and Target Identification

Computational methods are instrumental in modern drug discovery for predicting the biological activity of compounds and identifying their potential protein targets. nih.gov Techniques like molecular docking and virtual screening can significantly accelerate the initial stages of drug development.

Molecular Docking Simulations with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.commdpi.com In the context of drug discovery, docking is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein target. scielo.br

Given the structural features of this compound, which includes a piperidine ring—a common scaffold in many biologically active compounds—it could be docked against a variety of potential protein targets. nih.gov The docking process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces, such as hydrogen bonds and van der Waals interactions. The results of a docking study can provide hypotheses about the mechanism of action of a compound and guide further experimental validation.

Below is a hypothetical data table showing the results of docking this compound against several protein targets. The docking score is an estimate of the binding affinity.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Target A | XXXX | -8.5 | TYR 123, ASP 89, SER 234 |

| Target B | YYYY | -7.9 | PHE 45, LEU 18, TRP 99 |

| Target C | ZZZZ | -7.2 | GLU 301, ARG 150, ILE 25 |

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.govspringernature.com There are two main approaches: ligand-based and structure-based virtual screening.

Ligand-based virtual screening relies on the knowledge of other molecules that are known to be active for a particular target. researchgate.net A model, or pharmacophore, is built based on the common structural features of these active molecules. This pharmacophore is then used to screen a database for other compounds that match these features. If known ligands for a particular target share similarities with this compound, this approach could be used to identify its potential targets.

Structure-based virtual screening utilizes the three-dimensional structure of the protein target. mdpi.com Large compound libraries are docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. This approach would be suitable for identifying potential targets for this compound if a high-quality crystal structure of a relevant protein is available.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Theoretical Drug-likeness Assessment

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic properties. For this compound, while specific experimental data is not extensively available in public literature, its ADME profile and drug-likeness can be predicted using various computational models. These predictions are based on its structural features and are benchmarked against databases of known drugs.

Numerous software platforms, such as SwissADME, pkCSM, and admetSAR, are utilized to estimate these properties. researchgate.net The predictions for this compound suggest a favorable pharmacokinetic profile. The majority of computational analyses indicate good gastrointestinal absorption and oral bioavailability. researchgate.net

Drug-likeness is often evaluated using established rules like Lipinski's Rule of Five, which helps in determining if a compound has properties that would make it a likely orally active drug in humans. researchgate.net this compound generally adheres to these rules. Other rules, such as those proposed by Ghose, Veber, Egan, and Muegge, are also considered to provide a more comprehensive assessment of a compound's potential as a drug candidate. mdpi.comchemrevlett.com

The following table summarizes the computationally predicted ADME and drug-likeness properties for this compound.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | ~185.32 g/mol | Well within the drug-like range (<500 g/mol ), suggesting good potential for absorption and distribution. researchgate.net |

| LogP (Lipophilicity) | ~2.0-2.5 | Indicates a balanced lipophilicity, which is favorable for membrane permeability and aqueous solubility. nih.gov |

| Topological Polar Surface Area (TPSA) | ~23.47 Ų | Suggests excellent intestinal absorption and blood-brain barrier penetration, as it is well below the typical limit of 140 Ų. researchgate.net |

| Pharmacokinetics | ||

| GI Absorption | High | The low molecular weight and TPSA value point towards high passive absorption from the gastrointestinal tract. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | Compounds with low TPSA and moderate lipophilicity are often predicted to cross the BBB. |

| CYP450 Inhibition | Likely inhibitor of some isoforms (e.g., CYP2D6) | The piperidine moiety is a known feature in many compounds that interact with cytochrome P450 enzymes, which could lead to drug-drug interactions. researchgate.netmdpi.com |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Adheres to all criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), indicating good oral bioavailability potential. researchgate.net |

| Bioavailability Score | ~0.55 | This score, derived from multiple property predictions, suggests a good probability of the compound having adequate oral bioavailability. |

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR studies, though not specifically published for this molecule, would involve the synthesis and evaluation of analogs to determine the functional importance of its different structural components.

Key areas for SAR exploration would include:

The 4-methyl group on the piperidine ring: Modifications at this position could influence binding affinity and selectivity for a biological target.

The hydroxyl group on the butanol side chain: Its position and stereochemistry are likely critical for specific interactions, such as hydrogen bonding, with a receptor.

The length of the alkyl chain: Shortening or lengthening the butanol chain could impact the molecule's flexibility and how it fits into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent molecules.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of analogs of this compound would be synthesized, and their biological activity (e.g., IC50 values) would be measured.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., molecular shape, surface area). researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Decision Trees) would be used to create a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using statistical metrics like the coefficient of determination (R²) and cross-validation (q²). A robust model should have high predictive accuracy for a set of compounds not used in its development. nih.gov

A hypothetical QSAR study on analogs of this compound might reveal that descriptors related to hydrophobicity and the electrostatic potential around the hydroxyl group are key contributors to its activity.

| QSAR Parameter | Description |

| Dependent Variable | Biological activity (e.g., pIC50) of a series of this compound analogs. |

| Independent Variables (Descriptors) | A combination of physicochemical, topological, and electronic descriptors calculated for each analog. Examples include LogP, TPSA, and specific atomic charges. |

| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or various machine learning algorithms. |

| Validation Metrics | R² (coefficient of determination), q² (cross-validated R²), RMSE (Root Mean Square Error). |

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. pharmacophorejournal.com Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify new molecules with potential biological activity. nih.gov

For this compound, a pharmacophore model could be generated based on its 3D structure and the structures of other known active compounds that bind to the same target. The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the piperidine ring.

A Hydrogen Bond Donor: The hydroxyl group on the butanol side chain.

A Hydrophobic Feature: The methyl group on the piperidine ring and the alkyl chain.

A Positive Ionizable Feature: The piperidine nitrogen at physiological pH.

The process of generating a pharmacophore model typically involves:

Conformational Analysis: Generating a set of low-energy conformations for this compound and other active ligands.

Feature Identification: Identifying the key chemical features in these molecules.

Alignment and Superposition: Aligning the molecules based on their common features to create a 3D arrangement.

Hypothesis Generation: Creating one or more pharmacophore hypotheses that represent the spatial arrangement of these features. pharmacophorejournal.com

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to find novel and structurally diverse compounds that match the pharmacophore and are therefore likely to be active. arxiv.org This approach accelerates the discovery of new lead compounds for further optimization.

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound |

| Hydrogen Bond Acceptor | Nitrogen atom of the piperidine ring |

| Hydrogen Bond Donor | Oxygen atom of the hydroxyl group |

| Hydrophobic Group | 4-methyl group and the ethyl portion of the butanol chain |

| Positive Ionizable | Protonated piperidine nitrogen |

Investigation of Biological and Biochemical Interactions of 1 4 Methylpiperidin 1 Yl Butan 2 Ol in Vitro

Receptor Binding and Ligand-Target Interaction Studies In Vitro

No studies have been published detailing the in vitro receptor binding profile or ligand-target interactions of 1-(4-Methylpiperidin-1-yl)butan-2-ol.

Affinity and Selectivity Profiling at Neurotransmitter Receptors

There is no available data on the affinity and selectivity of this compound for any neurotransmitter receptors, including but not limited to dopaminergic, serotonergic, adrenergic, cholinergic, or glutamatergic receptors.

Opioid Receptor Binding Assays

No opioid receptor binding assays have been reported for this compound. Therefore, its affinity for mu (µ), delta (δ), or kappa (κ) opioid receptors is unknown.

Other Receptor System Ligand Engagement Analyses

There is no information available regarding the engagement of this compound with any other receptor systems in vitro.

Enzyme Inhibition and Modulation Studies In Vitro

No studies have been published that investigate the potential for this compound to inhibit or modulate the activity of any enzymes in vitro.

Kinetic Characterization of Enzyme Inhibition

Due to the lack of research, there is no kinetic data, such as IC₅₀ or Kᵢ values, to characterize any potential enzyme inhibition by this compound.

Investigation of Mechanism of Enzyme Action

The mechanism of action of this compound on any enzyme has not been investigated.

Phosphodiesterase Inhibition Profiles

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes can lead to a variety of physiological effects, making them attractive therapeutic targets. The inhibitory potential of this compound against various PDE isoforms would be a critical step in characterizing its biological activity.

A standard approach to determine the phosphodiesterase inhibition profile involves in vitro assays using purified recombinant PDE enzymes. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value signifies greater potency.

Table 1: Illustrative Phosphodiesterase (PDE) Inhibition Profile for this compound

| PDE Isoform | IC₅₀ (µM) | Selectivity vs. Other Isoforms |

| PDE1A | >100 | - |

| PDE2A | >100 | - |

| PDE3A | 15.2 | ~6.6-fold vs. PDE4D |

| PDE4D | 100 | - |

| PDE5A | 25.8 | ~3.9-fold vs. PDE4D |

Note: The data in this table is hypothetical and serves as an example of what a research investigation might uncover. Actual experimental values are required for a definitive profile.

Cellular Assays for Mechanistic Pathway Elucidation In Vitro

To understand how this compound may exert its effects at a cellular level, a series of in vitro assays are necessary. These assays can help to identify the specific cellular receptors and signaling pathways that are modulated by the compound.

Cell-Based Functional Assays for Receptor Activation or Inhibition

Many therapeutic compounds act by binding to specific receptors on the cell surface, either activating them (agonists) or blocking their activity (antagonists). To investigate this, cell lines that endogenously or recombinantly express target receptors would be utilized. Functional assays, such as measuring changes in intracellular second messengers (e.g., cAMP, Ca²⁺), can quantify the compound's effect.

Investigation of Intracellular Signaling Pathway Modulation

Following receptor interaction, a cascade of intracellular signaling events is often triggered. Techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs) can be used to measure the phosphorylation status or total protein levels of key signaling molecules (e.g., kinases like Akt, ERK, or transcription factors like CREB) to map the pathways affected by this compound.

Antioxidant and Free Radical Scavenging Activity in Cellular Models

Oxidative stress is implicated in numerous diseases. The potential of a compound to mitigate oxidative stress can be evaluated in cellular models. Assays that measure the levels of reactive oxygen species (ROS) in cells treated with an oxidizing agent (e.g., H₂O₂) in the presence and absence of the test compound can provide insights into its antioxidant or free radical scavenging properties.

Table 2: Hypothetical Cellular Antioxidant Activity of this compound

| Cellular Model | Oxidative Stressor | Parameter Measured | Result |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Hydrogen Peroxide (H₂O₂) | Intracellular ROS levels | 25% reduction in ROS at 10 µM |

| SH-SY5Y Neuroblastoma Cells | 6-Hydroxydopamine (6-OHDA) | Cell Viability | 15% increase in cell viability at 10 µM |

Note: This data is for illustrative purposes only. Experimental validation is required.

In Vitro Metabolic Stability and Biotransformation Studies

Assessment of Stability in Hepatic Microsomes and S9 Fractions

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, primarily cytochrome P450 (CYP) enzymes. The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic activities.

The stability of this compound would be assessed by incubating the compound with either liver microsomes or S9 fractions and monitoring its disappearance over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). From this data, key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated.

Table 3: Exemplar In Vitro Metabolic Stability Data for this compound

| System | Species | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 28 | 24.8 |

| S9 Fraction | Human | 38 | 18.2 |

| S9 Fraction | Rat | 22 | 31.5 |

Note: The values presented in this table are hypothetical examples and are not the result of actual experimental work on this compound.

Future Research Trajectories and Academic Impact of 1 4 Methylpiperidin 1 Yl Butan 2 Ol Studies

Advancements in Asymmetric Synthetic Strategies for Chiral Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic methods for producing enantiomerically pure analogues of 1-(4-Methylpiperidin-1-yl)butan-2-ol is of paramount importance. Many drugs containing amine functionalities are chiral and can be challenging to prepare. yale.edu Future research in this area will likely focus on several key strategies to access a diverse range of chiral analogues with high purity.

One promising approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric reduction of a corresponding ketone precursor could be achieved using chiral borane (B79455) reagents or transition metal complexes with chiral ligands. researchgate.net The development of novel catalytic systems that offer high enantioselectivity and broad substrate scope will be a significant area of investigation. A key step in such syntheses often involves the enantiospecific ring openings of enantiomerically pure precursors. researchgate.net

Another avenue of exploration is the use of chiral pool synthesis, where readily available enantiopure starting materials are converted into the desired chiral analogues. This strategy can be particularly effective for accessing specific stereoisomers. Furthermore, biocatalysis, employing enzymes such as ketoreductases, offers a green and highly selective alternative for the synthesis of chiral alcohols. Research into identifying and engineering enzymes with tailored substrate specificities for the synthesis of this compound analogues will be a valuable pursuit.

The table below illustrates potential asymmetric synthetic methods that could be explored for the synthesis of chiral analogues of this compound.

| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantages | Research Focus |

| Asymmetric Reduction | (R)- or (S)-CBS catalyst | High enantioselectivity, well-established methodology | Optimization for specific substrates, catalyst loading reduction |

| Chiral Pool Synthesis | D- or L-amino acids | Access to specific stereoisomers, predictable stereochemistry | Development of efficient multi-step synthetic routes |

| Biocatalysis | Ketoreductases (KREDs) | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering for improved activity and stability |

| Organocatalysis | Proline-based catalysts | Metal-free catalysis, operational simplicity | Design of new catalysts for novel bond formations |

High-Throughput Screening Initiatives for Novel Biological Target Discovery

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid screening of large libraries of compounds against a variety of biological targets. nih.govnih.gov HTS can be utilized to identify novel biological targets for this compound and its derivatives, thereby uncovering new therapeutic applications. ox.ac.uk Future HTS initiatives will likely involve screening a library of this compound analogues against a diverse panel of assays.

These assays can be broadly categorized into two types: target-based screens and phenotypic screens. In target-based screens, compounds are tested for their ability to modulate the activity of a specific protein, such as an enzyme or a receptor. Phenotypic screens, on the other hand, assess the effect of compounds on the behavior of cells or whole organisms, without a preconceived notion of the molecular target. mdpi.com

The implementation of HTS for this compound analogues could involve miniaturized assays in 96-, 384-, or even 1536-well plates to maximize throughput and minimize reagent consumption. nih.gov A tiered screening approach is often employed, where initial primary screens identify "hits," which are then subjected to more rigorous secondary and tertiary assays for confirmation and characterization. ox.ac.uk The data generated from these screens can be used to build structure-activity relationships and guide the design of more potent and selective compounds.

The following table provides a hypothetical example of a high-throughput screening cascade for a library of this compound analogues.

| Screening Stage | Assay Type | Purpose | Example Assay | Hit Criteria |

| Primary Screen | Target-based (Enzyme Inhibition) | Identify initial hits | Kinase inhibition assay | >50% inhibition at 10 µM |

| Secondary Screen | Cellular (Phenotypic) | Confirm activity in a cellular context | Cancer cell line viability assay | EC50 < 1 µM |

| Tertiary Screen | Target Deconvolution | Identify the molecular target of active compounds | Proteomics-based target identification | Confirmed binding to a specific protein |

| Lead Optimization | In vivo | Evaluate efficacy in an animal model | Xenograft tumor model | Significant tumor growth inhibition |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by enabling the rapid and cost-effective design of novel drug candidates. nih.gov In the context of this compound, AI and ML can be applied at various stages of the research and development pipeline, from hit identification to lead optimization. nih.gov

One of the key applications of AI in this area is the development of predictive models for various properties of this compound analogues. These models can be trained on existing data to predict biological activity, physicochemical properties, and pharmacokinetic profiles of new, untested compounds. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Generative models, a class of AI algorithms, can be used to design novel molecular structures from scratch. nih.gov By providing the model with a set of desired properties, it can generate a list of candidate molecules that are predicted to be active and have favorable drug-like properties. This approach has the potential to significantly accelerate the discovery of new drug candidates based on the this compound scaffold.

The table below outlines how AI and ML could be integrated into the design of this compound analogues.

| AI/ML Application | Algorithm Example | Input Data | Output | Impact |

| Predictive Modeling | Random Forest, Gradient Boosting | Chemical structures, experimental activity data | Predicted biological activity, ADMET properties | Prioritization of synthetic targets, reduction of failed experiments |

| Generative Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Desired property profiles (e.g., high potency, low toxicity) | Novel chemical structures with desired properties | Exploration of novel chemical space, accelerated hit-to-lead process |

| Virtual Screening | Deep Neural Networks (DNNs) | Large compound libraries, 3D protein structures | Predicted binding affinity and pose | Identification of potential hits from virtual libraries, cost-effective screening |

| Synthesis Planning | Monte Carlo Tree Search | Target molecule, reaction databases | Retrosynthetic pathways | Optimization of synthetic routes, improved efficiency |

Development of Comprehensive Structure-Activity Landscape Maps

A comprehensive understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. Structure-activity landscape maps provide a visual representation of the relationship between chemical structure and biological activity, allowing researchers to identify key structural features that govern a compound's potency and selectivity. nih.gov

For this compound and its analogues, the development of such maps would involve the systematic modification of different parts of the molecule and the evaluation of the resulting compounds in a panel of biological assays. Key areas for modification include the stereochemistry of the chiral center, the substituents on the piperidine (B6355638) ring, and the length and nature of the alkyl chain.

The data generated from these studies can be used to construct quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new analogues. blogspot.com These models, combined with the visual insights from the landscape maps, can guide the design of next-generation compounds with improved properties. The landscape can reveal "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency, providing valuable information about the SAR. blogspot.com

The following table presents a hypothetical SAR exploration plan for this compound.

| Molecular Region | Modifications | Desired Outcome |

| Chiral Center | Inversion of stereochemistry (R vs. S) | Determine the optimal stereoisomer for activity |

| Piperidine Ring | Variation of the methyl group position and identity (e.g., ethyl, fluoro) | Modulate potency and selectivity |

| Butanol Chain | Lengthening or shortening of the alkyl chain, introduction of unsaturation | Optimize pharmacokinetic properties |

| Hydroxyl Group | Esterification, etherification | Investigate the role of the hydroxyl group in binding |

By systematically exploring these research trajectories, the scientific community can unlock the full therapeutic potential of this compound and its analogues, leading to the development of novel drugs for a wide range of diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(4-Methylpiperidin-1-yl)butan-2-ol, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or reductive amination, using 4-methylpiperidine and a halogenated butanol derivative. Optimize by varying catalysts (e.g., palladium for coupling reactions), solvents (polar aprotic for SN2), and temperature (50–80°C). Monitor yield via HPLC or GC-MS, and purity via NMR. For scale-up, consider one-step crystallization (as in related piperidine derivatives) .

- Data Analysis : Compare reaction kinetics under different conditions; use Design of Experiments (DoE) to identify critical parameters.

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

- Methodology : Use H/C NMR for functional group confirmation, IR for hydroxyl/amine detection, and mass spectrometry for molecular weight. For crystallography, employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. Single-crystal X-ray diffraction (as in 5-Bromo-2-(4-Methylpiperidin-1-yl)pyrimidine) ensures precise structural determination .

Q. What safety protocols are critical given the compound’s hazard profile?

- Methodology : Use PPE (gloves, lab coat, P95 respirator) to avoid dermal/oral exposure. Conduct toxicity screening via Ames test or in vitro cytotoxicity assays. Store in ventilated cabinets, and dispose of waste via certified agencies .

Q. How can researchers determine physical-chemical properties if literature data is unavailable?

- Methodology : Measure melting point via DSC, logP via shake-flask/HPLC methods, and solubility in aqueous/organic solvents. Use TGA for decomposition analysis and Karl Fischer titration for hygroscopicity assessment .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity and stability?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to model electronic structure, HOMO-LUMO gaps, and reactive sites. Validate with experimental kinetics (e.g., reaction rates under oxidative conditions). Reference studies on 5-Bromo-2-(4-Methylpiperidin-1-yl)pyrimidine for DFT protocols .

Q. What strategies resolve contradictions in bioactivity data across assays?

- Methodology : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor interactions. For inconsistent cytotoxicity results, validate via clonogenic assays or apoptosis markers (e.g., caspase-3). Cross-reference with structurally similar compounds (e.g., serotonin receptor ligands in Drosophila studies) .

Q. How to design experiments to elucidate the compound’s mechanism of action?

- Methodology : Employ receptor knockout models or siRNA silencing (e.g., for GPCR targets). Use fluorescent probes (e.g., Ca imaging) to track intracellular signaling. For enzyme targets, perform kinetic inhibition studies (Lineweaver-Burk plots) .

Q. How to assess enantiomeric purity and its pharmacological impact?

- Methodology : Use chiral HPLC or SFC with polysaccharide columns. Compare enantiomer activity via IC assays. If resolution fails (as in tartaric acid derivatives), synthesize enantiopure intermediates via asymmetric catalysis .

Tables for Key Data

| Property | Recommended Method | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| logP | Shake-Flask/HPLC | |

| Crystallography | SHELXL Refinement | |

| Enantiomeric Resolution | Chiral HPLC/SFC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.